molecular formula C20H14O6 B8197517 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol

Cat. No. B8197517
M. Wt: 350.3 g/mol
InChI Key: KCRLQRDIZWMUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol is a useful research compound. Its molecular formula is C20H14O6 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • DNA Cleavage Model : The 9,10-dehydroanthracene biradical serves as a model for p-benzyne-type biradicals, which are implicated in DNA cleavage by enediyne antitumor antibiotics (Schottelius & Chen, 1996).

  • Applications in Organic Synthesis and Catalysis : 9,10-dihydro-9,10-propanoanthracen-12-ones have potential applications in organic synthesis and catalysis (Martin, Hoffmann, & Karama, 1992).

  • Electrochemical Stability : Redox-active dendrimers incorporating 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene units demonstrate remarkable electrochemical stability and the formation of highly charged species upon electrooxidation (Godbert & Bryce, 2002).

  • Anticancer and Antimalarial Activities : Substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones exhibit anticancer and antimalarial activities (Hua et al., 2002).

  • Antioxidant and Anti-inflammatory Activity : Some triptycene quinones, which are derivatives of 9,10-dihydro-9,10-[1,2]benzenoanthracene, show significant antioxidant and anti-inflammatory activity, offering protection against lipid peroxidation and inhibiting lipoxygenase activity (Xanthopoulou et al., 2003).

  • Improving Physical Properties of Polyesters : Novel bridged anthracene derivatives, related to 9,10-dihydro-9,10-[1,2]benzenoanthracene, enhance the physical properties of polyesters, especially in terms of higher glass transition temperatures (Klanderman & Faber, 1968).

properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRLQRDIZWMUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1O)O)C5=CC(=C(C=C35)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Reactant of Route 2
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Reactant of Route 3
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Reactant of Route 4
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Reactant of Route 5
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Reactant of Route 6
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol

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